3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes chloro, phenyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Chloro Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: Amination reactions using aniline derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(3-chlorophenyl)-4-[(4-methylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-Chloro-1-(3-chlorophenyl)-4-[(4-phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
3-Chloro-1-(3-chlorophenyl)-4-[(4-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it a valuable subject for further research and development.
Properties
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(4-ethylanilino)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-11-6-8-13(9-7-11)21-16-15(20)17(23)22(18(16)24)14-5-3-4-12(19)10-14/h3-10,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBHAKWDNNTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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